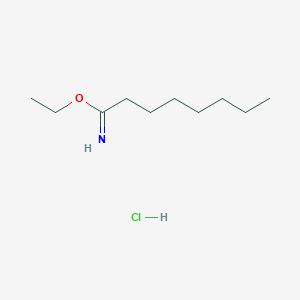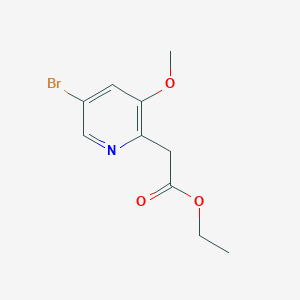![molecular formula C12H22N2O3 B13127418 tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)
tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, potentially leading to selective interactions with specific biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may offer different reactivity, stability, and binding characteristics, which can be advantageous in specific contexts.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl N-(2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-4-5-13-12(6-9)7-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
VNTGWAXUHKZPRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCNC2(C1)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
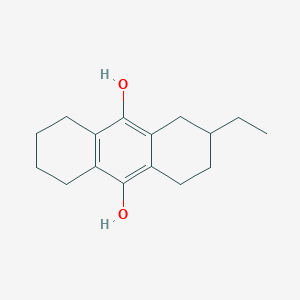

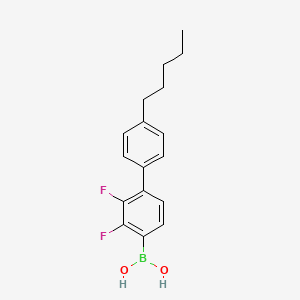
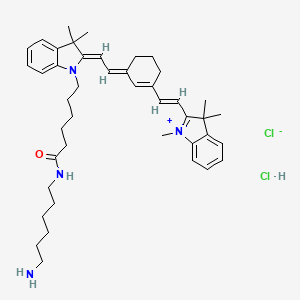

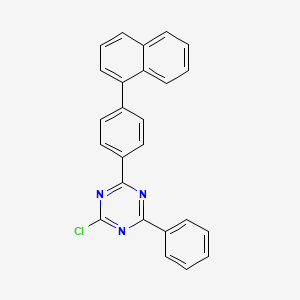

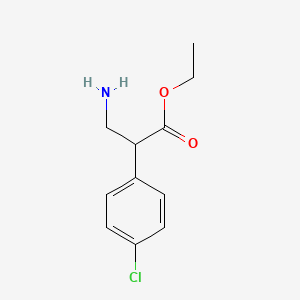

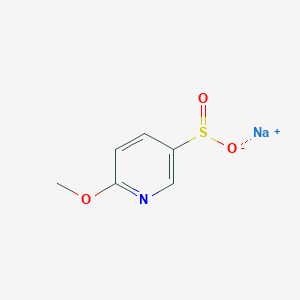
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
